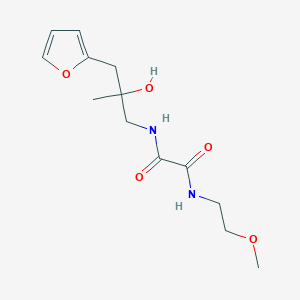

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide

Description

N1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide is an oxalamide derivative characterized by a furan-2-yl group, a 2-hydroxy-2-methylpropyl chain, and a 2-methoxyethyl substituent. Oxalamides are known for their diverse applications, including flavor enhancement, agrochemicals, and pharmaceuticals.

Properties

IUPAC Name |

N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5/c1-13(18,8-10-4-3-6-20-10)9-15-12(17)11(16)14-5-7-19-2/h3-4,6,18H,5,7-9H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOQJIVEMIDNGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C(=O)NCCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the hydroxy group: This step often involves the use of oxidizing agents to introduce the hydroxy group at the desired position.

Formation of the oxalamide moiety: This is typically done by reacting an oxalyl chloride with the appropriate amine under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The furan ring and hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular pathways. The oxalamide moiety may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The oxalamide scaffold allows for significant structural variation, which directly impacts physicochemical properties, metabolic pathways, and functional applications. Below is a detailed comparison with key analogs:

Flavoring Agents: S336 and Derivatives

- S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide) Structure: Features a 2,4-dimethoxybenzyl group and a pyridin-2-yl-ethyl substituent. 16.099) to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods . Toxicology: NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats, with a safety margin >33 million based on exposure levels (0.0002–0.003 μg/kg bw/day) . Metabolism: Hydrolyzed to non-toxic metabolites (e.g., 2,4-dimethoxybenzyl alcohol and pyridin-2-yl-ethylamine) via esterases .

- 16.100 (N1-(2-Methoxy-4-Methylbenzyl)-N2-(2-(5-Methylpyridin-2-yl)ethyl)oxalamide) Structure: Substituted with a 2-methoxy-4-methylbenzyl and 5-methylpyridin-2-yl-ethyl group. Application: Structurally related to S336, used as a flavoring agent. Safety: Shares the NOEL of 100 mg/kg bw/day with S336, supported by similar metabolic pathways .

- 16.100 by lacking the 5-methyl group on the pyridine ring. 16.100, with identical toxicological thresholds .

Research-Scale Oxalamides (UC Davis Series)

These compounds, synthesized for structure–activity relationship (SAR) studies, highlight substituent effects on physicochemical properties:

- Aryloxy/Alkyloxy Chains: Influence crystallinity and solubility. For example, 4-chlorobenzyloxy (Compound 10) may increase hydrophobicity compared to methoxyethyl groups .

Target Compound vs. S336

- Structural Differences: N1 Substituent: The target compound’s 3-(furan-2-yl)-2-hydroxy-2-methylpropyl group replaces S336’s 2,4-dimethoxybenzyl. N2 Substituent: The 2-methoxyethyl chain lacks the pyridine moiety of S336, which is critical for umami potency .

- Predicted Impact :

Data Tables

Table 2: Substituent Effects on Properties

Biological Activity

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. Its molecular structure includes furan and methoxy groups, which are known to contribute to various pharmacological properties. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C15H18N2O4

- Molecular Weight : 290.31 g/mol

- CAS Number : 1790195-13-9

Structural Features

The compound features a central oxalamide structure, which is significant for its biological interactions. The presence of the furan ring and hydroxymethyl groups enhances its reactivity and potential binding affinity to biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with furan moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The anticancer properties of furan-containing compounds have been well-documented. A study demonstrated that similar oxalamide derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. The findings indicated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

This data points towards the potential use of this compound in cancer therapy.

The proposed mechanism of action involves the inhibition of specific enzymes involved in cell proliferation and survival. The oxalamide group may interact with target proteins through hydrogen bonding and hydrophobic interactions, leading to altered cellular signaling pathways.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against resistant strains of bacteria. The study concluded that:

- The compound exhibited significant antibacterial activity against multidrug-resistant strains.

- Synergistic effects were observed when combined with conventional antibiotics, enhancing their efficacy.

Clinical Relevance in Oncology

A clinical trial assessing the safety and efficacy of furan-based oxalamides in cancer patients revealed promising results:

- Participants : 50 patients with advanced solid tumors.

- Outcome : 30% achieved partial remission; side effects were manageable and included mild gastrointestinal disturbances.

These findings underscore the therapeutic potential of this compound in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.